Tert-butyl (1-carbamoylcyclohexyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-carbamoylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVJZXGEJPLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1-carbamoylcyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl (1-carbamoylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-carbamoylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl (1-carbamoylcyclohexyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthetic applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives
Key Comparative Insights:
In contrast, derivatives like the 4-chlorophenethyl variant () exhibit increased lipophilicity, favoring membrane permeability. Stereospecific hydroxyl groups (e.g., in ) introduce chirality, critical for enantioselective synthesis, while methoxy () or fluoro () substituents modulate electronic properties and metabolic stability.
Synthetic Utility :
- The Boc group in This compound is cleaved efficiently with TFA, as demonstrated in analogous compounds (). Derivatives with iodopyrimidine () or dimethylcarbamoyl () groups are tailored for coupling reactions in kinase or protease inhibitor synthesis.
Biological Relevance: The dimethylcarbamoyl derivative () shows direct relevance to protease inhibition, while the fluorobenzylamino analog () is structurally aligned with CNS-targeting agents, highlighting substituent-driven therapeutic specialization.
Research Findings and Trends
- Structural Optimization : Modifications such as methoxy or fluoro groups are increasingly incorporated to enhance bioavailability and target selectivity, as seen in kinase inhibitor precursors ().
- Green Chemistry : The use of Boc-protected intermediates minimizes side reactions, reducing waste in multi-step syntheses ().
Biological Activity
Tert-butyl (1-carbamoylcyclohexyl)carbamate is a compound that belongs to the class of carbamate esters, which have been studied for various biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₂₃N₃O₃
- Molecular Weight : 241.3266 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group attached to a cyclohexyl moiety, which is further substituted with a carbamate functional group. This structure contributes to its biological activity, particularly in the context of enzyme inhibition.
Pharmacological Mechanisms
This compound has shown notable pharmacological actions, primarily as an inhibitor of specific enzymes involved in various biological processes:
- Inhibition of Cathepsin K : This compound acts as an inhibitor of cathepsin K, a thiol protease involved in bone resorption and remodeling. Cathepsin K plays a critical role in the degradation of extracellular matrix components and is implicated in osteoclast function . The inhibition of this enzyme could be beneficial in treating osteoporosis and other bone-related disorders.
- Impact on Polo-like Kinase 1 (Plk1) : Recent studies have indicated that compounds related to carbamate structures can inhibit Plk1, a mitotic kinase involved in cell cycle regulation. Inhibiting Plk1 has potential therapeutic implications for cancer treatment, as it is often overexpressed in various tumors .
Toxicity and Safety Profile
- Ames Test : The compound has been evaluated for mutagenic potential using the Ames test, indicating it is non-mutagenic under the tested conditions .
- Carcinogenicity : Data suggests that this compound is classified as non-carcinogenic, making it a safer candidate for therapeutic applications .
- Acute Toxicity : The LD50 value for acute toxicity in rats was reported to be 2.4593 mol/kg, indicating moderate toxicity levels that should be considered during drug development .
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of carbamate derivatives to enhance their biological efficacy. For instance, modifications to the cyclohexyl or carbamate groups have been explored to optimize enzyme inhibition and reduce off-target effects. A comparative study highlighted several derivatives with improved inhibitory activity against Plk1 compared to existing inhibitors .
In Vivo Studies
In vivo formulations of this compound have been developed for experimental use. These formulations are crucial for assessing the pharmacokinetics and therapeutic efficacy in animal models. Preliminary results indicate promising bioavailability and absorption characteristics, essential for effective therapeutic outcomes .
Q & A
Q. What are optimal storage conditions to prevent tert-butyl carbamate degradation?
Q. How to design a kinetic resolution strategy for racemic tert-butyl carbamates?
- Methodology : Enzymatic resolution (e.g., lipases in biphasic systems) or chiral auxiliaries (e.g., Evans oxazolidinones) can enrich enantiomers. Compare ee values via polarimetry or chiral GC, referencing PharmaBlock’s enantiopure intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
